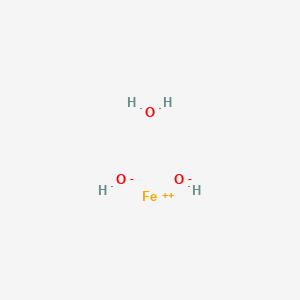
Iron(2+);dihydroxide;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron(2+);dihydroxide;hydrate, commonly known as iron(II) hydroxide, is an inorganic compound with the chemical formula Fe(OH)₂. It is also referred to as ferrous hydroxide. This compound is typically a white solid, but it can appear greenish due to oxidation when exposed to air. Iron(II) hydroxide is known for its role in various chemical and industrial processes due to its unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Iron(II) hydroxide can be synthesized in the laboratory by reacting iron(II) salts, such as iron(II) sulfate or iron(II) chloride, with a strong base like sodium hydroxide. The reaction is as follows: [ \text{FeSO}_4 + 2 \text{NaOH} \rightarrow \text{Fe(OH)}_2 + \text{Na}_2\text{SO}_4 ] [ \text{FeCl}_2 + 2 \text{NaOH} \rightarrow \text{Fe(OH)}_2 + 2 \text{NaCl} ] The resulting precipitate is iron(II) hydroxide .
Industrial Production Methods: Industrial production of iron(II) hydroxide often involves similar reactions but on a larger scale. The process may include additional steps to ensure the purity and stability of the compound, such as controlling the reaction environment to prevent oxidation .
Analyse Des Réactions Chimiques
Types of Reactions: Iron(II) hydroxide undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Oxidation: When exposed to air, iron(II) hydroxide readily oxidizes to form iron(III) hydroxide: [ 4 \text{Fe(OH)}_2 + \text{O}_2 \rightarrow 2 \text{Fe}_2\text{O}_3 \cdot \text{H}_2\text{O} + 2 \text{H}_2\text{O} ]
Reduction: Under anaerobic conditions, iron(II) hydroxide can be oxidized by the protons of water to form magnetite (iron(II,III) oxide) and molecular hydrogen: [ 3 \text{Fe(OH)}_2 \rightarrow \text{Fe}_3\text{O}_4 + \text{H}_2 + 2 \text{H}_2\text{O} ]
Substitution: Iron(II) ions can be substituted by iron(III) ions produced by its progressive oxidation .
Common Reagents and Conditions: Common reagents used in reactions with iron(II) hydroxide include strong bases like sodium hydroxide and oxidizing agents like oxygen. The conditions often involve controlling the pH and oxygen levels to achieve the desired reaction .
Major Products: The major products formed from these reactions include iron(III) hydroxide, magnetite, and various iron oxides .
Applications De Recherche Scientifique
Iron(II) hydroxide has a wide range of applications in scientific research and industry:
Chemistry:
- Used as a precursor in the synthesis of other iron compounds.
- Acts as a reducing agent in various chemical reactions .
Biology:
- Plays a role in the biogeochemical cycling of iron in natural environments.
- Used in studies related to microbial iron reduction .
Medicine:
- Investigated for its potential use in drug delivery systems.
- Studied for its role in iron metabolism and related disorders .
Industry:
- Utilized in water treatment processes to remove contaminants like arsenic, selenium, and phosphate.
- Used in the production of pigments and other materials .
Mécanisme D'action
The mechanism by which iron(II) hydroxide exerts its effects involves its ability to undergo oxidation and reduction reactions. In biological systems, it can participate in electron transfer processes, influencing various metabolic pathways. The molecular targets and pathways involved include iron transport proteins and enzymes that facilitate redox reactions .
Comparaison Avec Des Composés Similaires
- Iron(III) hydroxide (Fe(OH)₃)
- Iron(II) oxide (FeO)
- Iron(III) oxide (Fe₂O₃)
- Iron(II) hydride (FeH₂)
Comparison: Iron(II) hydroxide is unique due to its specific oxidation state and reactivity. Unlike iron(III) hydroxide, which is more stable and less reactive, iron(II) hydroxide readily undergoes oxidation. Compared to iron oxides, iron(II) hydroxide has different solubility and reactivity properties, making it suitable for specific applications in water treatment and chemical synthesis .
Propriétés
Numéro CAS |
205268-60-6 |
|---|---|
Formule moléculaire |
FeH4O3 |
Poids moléculaire |
107.88 g/mol |
Nom IUPAC |
iron(2+);dihydroxide;hydrate |
InChI |
InChI=1S/Fe.3H2O/h;3*1H2/q+2;;;/p-2 |
Clé InChI |
ZTEAHBPTRRHAEW-UHFFFAOYSA-L |
SMILES canonique |
O.[OH-].[OH-].[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


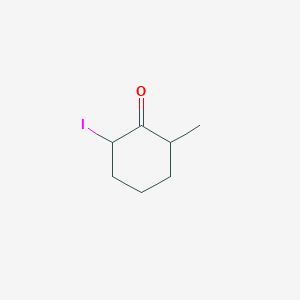
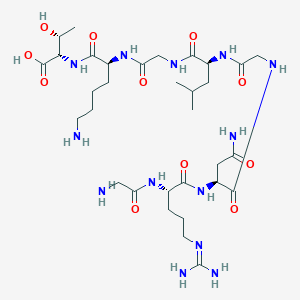
![2H-Pyrido[1,2-a]pyrimidin-2-one, 4,7-dimethyl-](/img/structure/B14245524.png)
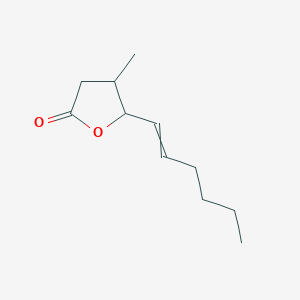
![2-[(3-Hydroxyphenyl)methylidene]pentanedioic acid](/img/structure/B14245540.png)
![1,2,4-Triazolo[4,3-c]pyrimidin-5-amine, 7-chloro-3-(2-furanyl)-](/img/structure/B14245551.png)

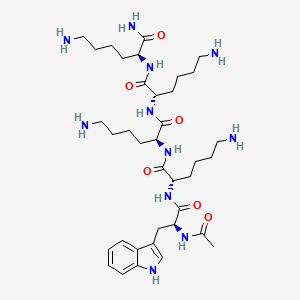
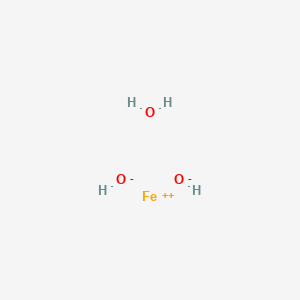
![4-[(Furan-2-yl)methylidene]-1,4-dihydro-3H-2-benzopyran-3-one](/img/structure/B14245586.png)
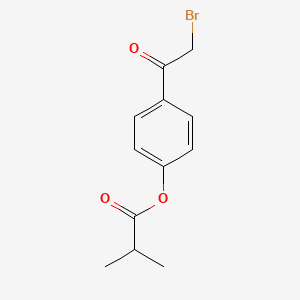

![(2R)-2-[4-(7-chloroquinolin-2-yl)oxyphenoxy]propanoic acid](/img/structure/B14245600.png)
![Methyl 2-{[(tert-butoxycarbonyl)amino]oxy}propanoate](/img/structure/B14245611.png)
